2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile
Description
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is an acrylonitrile derivative characterized by a chlorophenyl group, a hydroxymethyl moiety, and a nitrile functional group. This compound belongs to a broader class of acrylonitrile derivatives studied for their structural diversity and biological activities, including antitumor, antitubercular, and pharmacological properties .
Properties
IUPAC Name |
2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZGEVNRFSAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with acrylonitrile in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the acrylonitrile attacks the carbonyl carbon of the 4-chlorobenzaldehyde, followed by dehydration to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((4-Chlorophenyl)(Carbonyl)Methyl)Acrylonitrile.
Reduction: Formation of 2-((4-Chlorophenyl)(Aminomethyl)Acrylonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Para-Substituted Phenyl Derivatives
| Compound Name | Substituent (X) | Synthesis Yield (%) | Reaction Time (h) | Melting Point (°C) |
|---|---|---|---|---|
| 2-((4-Bromophenyl)(Hydroxy)Methyl)Acrylonitrile | Br | 82 | 20 | Not reported |
| 2-((4-Cyanophenyl)(Hydroxy)Methyl)Acrylonitrile | CN | 82 | 1.5 | 72–74 |
| 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile | Cl | Not reported | Not reported | Not reported |
Key Observations :
- Bromo and cyano derivatives exhibit identical yields (82%) but differ in reaction times (20 h vs. 1.5 h), suggesting electronic effects: the electron-withdrawing cyano group accelerates the reaction .
Heterocyclic and Hybrid Derivatives
Table 2: Comparison with Thiazol- and Quinoline-Based Acrylonitriles
Key Observations :
- Thiophene- and quinoline-based derivatives exhibit enhanced biological activity due to extended conjugation and planar heterocyclic systems, which facilitate interactions with biological targets .
Crystallographic and Structural Analysis
Table 3: Structural Parameters from Crystallography
Key Observations :
- Shortened C–C bond lengths (1.429 Å vs. typical 1.54 Å) indicate conjugation effects, stabilizing the nitrile moiety .
Biological Activity
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is a compound of significant interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chlorophenyl group and a hydroxymethyl substituent on an acrylonitrile backbone. This configuration is believed to influence its biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's efficacy in these areas can be attributed to its ability to interact with specific molecular targets within biological systems.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values suggest it effectively inhibits bacterial growth.
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.22 | Disruption of cell wall synthesis |
| Escherichia coli | 0.25 | Inhibition of protein synthesis |
| Candida albicans | 0.30 | Interference with cell membrane integrity |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with target biomolecules. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in reducing the proliferation of cancer cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
- Anticancer Activity : A study involving human cancer cell lines demonstrated that this compound significantly inhibits cell growth in colorectal cancer cells (HCT-15), with an IC50 value of approximately 12 µM. The mechanism involved disruption of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory conditions.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique biological profiles due to its specific substituents. For instance, compounds lacking the chlorophenyl group often exhibit reduced potency against certain pathogens.
| Compound | Activity Profile | Notable Features |
|---|---|---|
| Compound A | Moderate antimicrobial activity | Lacks hydroxymethyl group |
| Compound B | High anticancer activity | Contains different halogen substituent |
| This compound | Broad-spectrum antimicrobial and anticancer effects | Unique combination of functional groups |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
